3-Bromo-6-fluoro-8-methoxyquinoline
CAS No.:
Cat. No.: VC15921865
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrFNO |
|---|---|
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | 3-bromo-6-fluoro-8-methoxyquinoline |
| Standard InChI | InChI=1S/C10H7BrFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3 |
| Standard InChI Key | ORERGHRFKJZONI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)F)C=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Basic Properties
3-Bromo-6-fluoro-8-methoxyquinoline (C₁₀H₇BrFNO) is a planar heterocyclic compound with a molecular weight of 256.07 g/mol. Its IUPAC name, 3-bromo-6-fluoro-8-methoxyquinoline, reflects the positions of its substituents on the quinoline backbone. The compound’s canonical SMILES string (COC1=C2C(=CC(=C1)F)C=C(C=N2)Br) and InChIKey (ORERGHRFKJZONI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Molecular Properties of 3-Bromo-6-fluoro-8-methoxyquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrFNO |
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | 3-bromo-6-fluoro-8-methoxyquinoline |
| CAS Number | Not publicly disclosed |
| SMILES | COC1=C2C(=CC(=C1)F)C=C(C=N2)Br |
| InChIKey | ORERGHRFKJZONI-UHFFFAOYSA-N |
The fluorine atom at position 6 enhances electronegativity, while the methoxy group at position 8 contributes to steric bulk, influencing binding interactions in biological systems.
Synthesis and Production Methodologies
Conventional Multi-Step Synthesis
The synthesis typically begins with functionalized quinoline precursors. A patented route for a structurally related compound, 3-bromo-6-fluoro-2-methoxybenzaldehyde, involves:
-
Formylation: Reacting 6-bromo-2,3-difluorophenol with paraformaldehyde and magnesium chloride in tetrahydrofuran (THF) under reflux to yield 3-bromo-6-fluoro-2-hydroxybenzaldehyde .
-
Methylation: Treating the intermediate with iodomethane and potassium carbonate in DMF at 50–60°C to introduce the methoxy group, achieving yields exceeding 85% .
Table 2: Key Reaction Parameters for Methylation Step
| Parameter | Condition |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Alkylating Agent | Iodomethane |
| Temperature | 50–60°C |
| Reaction Time | 8–12 hours |
| Yield | 85.9–87.2% |
Green Chemistry Innovations
Recent efforts emphasize sustainability:
-
Microwave-assisted synthesis reduces reaction times from hours to minutes.
-
Solvent-free conditions minimize waste generation.
-
Continuous flow reactors enhance reproducibility for industrial-scale production.
Biological Activity and Mechanistic Insights
Antibacterial Mechanisms
The compound’s derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. The 3-bromo group facilitates halogen bonding with catalytic residues (e.g., Asp83 in Staphylococcus aureus gyrase), while the 6-fluoro substituent enhances target affinity. Mutagenesis studies confirm that substitutions at these positions abolish enzymatic activity, underscoring their mechanistic importance.
Pharmacokinetic Profile
Preliminary data suggest moderate bioavailability (logP ≈ 2.1) but rapid hepatic clearance via cytochrome P450 3A4. Prodrug strategies, such as acetylating the methoxy group, improve membrane permeability (logP ↑ to 2.8). Encapsulation in PLGA nanoparticles extends plasma half-life from 2.1 to 8.7 hours in murine models.
Applications in Drug Development
Lead Optimization Campaigns
Structural analogs of 3-bromo-6-fluoro-8-methoxyquinoline are being evaluated for:
-
Antibacterial agents: Dual-targeting inhibitors against multidrug-resistant Neisseria gonorrhoeae and Escherichia coli.
-
Anticancer candidates: Topoisomerase I/II inhibitors in pancreatic and breast cancer cell lines.
Structure-Activity Relationship (SAR) Trends
-
Position 3: Bromine substitution is critical for gyrase inhibition; replacement with chlorine reduces potency by 40%.
-
Position 8: Methoxy-to-ethoxy substitution improves metabolic stability but compromises aqueous solubility.
Challenges and Future Directions
Limitations in Current Formulations
-
Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4 limits oral bioavailability.
-
Toxicity: Off-target hERG channel binding (IC₅₀ ≈ 10 µM) raises cardiac safety concerns.
Emerging Strategies for Improvement
-
Nanocarrier systems: Lipid-based nanoparticles enhance tumor accumulation in preclinical models.
-
Bioisosteric replacement: Replacing bromine with trifluoromethyl groups reduces hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume